molecular formula C9H8FN3O B13652070 (5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine

(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B13652070
M. Wt: 193.18 g/mol
InChI Key: HKUICAVZWQJAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine is an organic compound that features a fluorophenyl group attached to an oxadiazole ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl and methanamine groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, and the methanamine group can be added through reductive amination of an aldehyde intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and employing catalytic hydrogenation for the reductive amination step. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methanamine group can be oxidized to form an imine or nitrile.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form a dihydro-oxadiazole.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation with palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydro-oxadiazoles.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. Its ability to form hydrogen bonds and participate in aromatic interactions makes it a valuable tool in drug discovery and development.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new drugs. Its structural features can be exploited to develop inhibitors or modulators of specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability or improved mechanical strength. It can also serve as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxadiazole ring can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl)methanamine
  • (5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)methanamine
  • (5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl)methanamine

Uniqueness

(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C9H8FN3O

Molecular Weight

193.18 g/mol

IUPAC Name

[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C9H8FN3O/c10-7-4-2-1-3-6(7)9-12-8(5-11)13-14-9/h1-4H,5,11H2

InChI Key

HKUICAVZWQJAEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)CN)F

Origin of Product

United States

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